molecular formula C18H16BrNO3S B2730480 2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 1808634-33-4

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No. B2730480
CAS RN: 1808634-33-4
M. Wt: 406.29
InChI Key: CYBCQBGDXILVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a bromo-dimethylbenzene group, which is a derivative of benzene, and a sulfonate group, which is a salt or ester of a sulfonic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and benzene rings, followed by the introduction of the various substituents . The quinoline ring could be formed through methods such as the Gould–Jacob or Friedländer synthesis . The benzene ring could be formed through electrophilic aromatic substitution . The introduction of the bromo and methyl groups could be achieved through further substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and benzene rings, along with the various substituents. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzene ring is a cyclic compound with a planar hexagonal arrangement of six carbon atoms, each of which is bonded to a hydrogen atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it could undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring . It could also undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the bromo and sulfonate groups could make the compound relatively polar, which could affect its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate: serves as a valuable scaffold for drug development. Its unique structure combines a benzene ring fused with a pyridine moiety. Researchers explore its potential as a lead compound for designing novel drugs. Key aspects include:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific biological target, such as a protein or enzyme, and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. For example, brominated compounds can be hazardous and require careful handling .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. For example, quinoline derivatives have been studied for their potential as antimalarial, antimicrobial, and anticancer agents . Further studies could also investigate the synthesis of this compound, with the aim of improving its efficiency or yield .

properties

IUPAC Name

(2-methylquinolin-8-yl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-11-9-12(2)17(10-15(11)19)24(21,22)23-16-6-4-5-14-8-7-13(3)20-18(14)16/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBCQBGDXILVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3C)C)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.